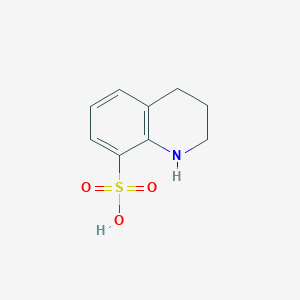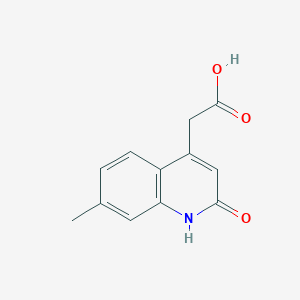
Quinazoline-4,8-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline-4,8-dicarboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of carboxylic acid groups at the 4 and 8 positions of the quinazoline ring enhances its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-4,8-dicarboxylic acid typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of anthranilic acid with phthalic anhydride under acidic conditions to form the quinazoline ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Quinazoline-4,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different oxidation states.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: Quinazoline derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: Some derivatives of quinazoline-4,8-dicarboxylic acid are being investigated for their potential use in treating diseases such as cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of quinazoline-4,8-dicarboxylic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some quinazoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression. By inhibiting these enzymes, quinazoline derivatives can prevent the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Quinazoline: The parent compound without the carboxylic acid groups.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
Quinazoline-2,4-dione: A compound with carbonyl groups at the 2 and 4 positions.
Uniqueness: Quinazoline-4,8-dicarboxylic acid is unique due to the presence of carboxylic acid groups at both the 4 and 8 positions, which enhances its reactivity and potential for forming diverse derivatives. This structural feature allows for the development of compounds with a wide range of biological activities and applications .
Eigenschaften
CAS-Nummer |
569660-10-2 |
|---|---|
Molekularformel |
C10H6N2O4 |
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
quinazoline-4,8-dicarboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-9(14)6-3-1-2-5-7(6)11-4-12-8(5)10(15)16/h1-4H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
WSUDNPPYDLEBPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=CN=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
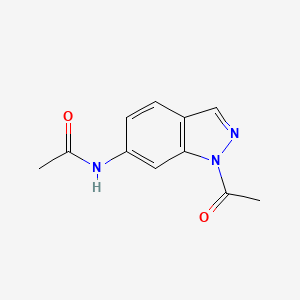


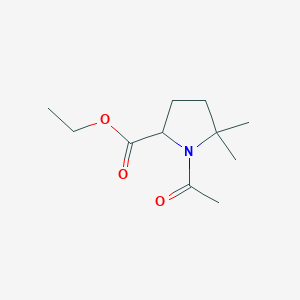


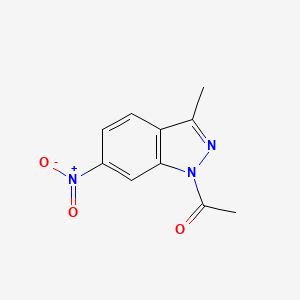
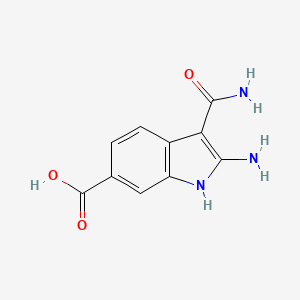

![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
